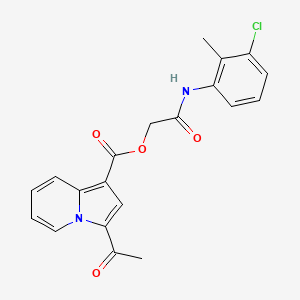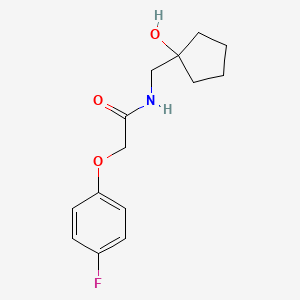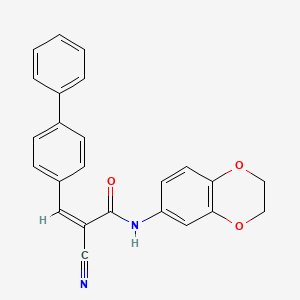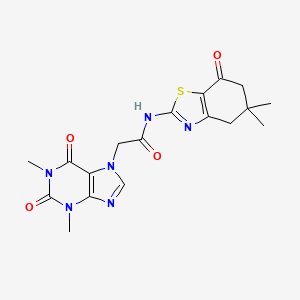
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone, also known as DIAM, is a chemical compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
Novel Compound Synthesis
Research has led to the synthesis of new benzylisoquinoline alkaloids, showcasing the diverse chemical reactions and structural characterizations achievable with isoquinoline derivatives. For instance, a study detailed the isolation of new compounds from the leaves of Beilschmiedia brevipes, highlighting the structural complexity and spectroscopic analysis of benzylisoquinoline alkaloids (Pudjiastuti et al., 2010).
Chemical Reactions and Ligand Design
The versatility of azetidinone structures has been utilized in the formation of CC'N-pincer ligands, revealing metal-promoted degradation pathways and highlighting the structural transformations possible with such compounds (Casarrubios et al., 2015).
Antimicrobial and Antitubercular Activities
Isoquinoline derivatives have shown promise in antimicrobial and antitubercular activities, with new azetidinone analogues synthesized and tested for their efficacy against bacterial, fungal strains, and Mycobacterium tuberculosis. This demonstrates the potential of these compounds in therapeutic applications (Chandrashekaraiah et al., 2014).
Potential in Cancer Treatment
Research on isoquinoline derivatives has extended into cancer treatment, where novel compounds exhibit cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. Studies involve the synthesis of aminoisoquinoline-quinones and evaluation of their cytotoxic effects, providing insights into structure-activity relationships (Valderrama et al., 2016).
Enantioselective Synthesis
The enantioselective synthesis of compounds using isoquinoline derivatives as intermediates demonstrates the chemical versatility and potential for creating optically active pharmaceuticals. This research underscores the importance of such derivatives in synthesizing compounds with specific stereochemical configurations, vital for drug development (Pasquier et al., 2000).
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(16-7-2-1-3-8-16)21-13-18(14-21)20-11-10-15-6-4-5-9-17(15)12-20/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJRTOYXNVBRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)






![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)
![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)
